molecular formula C26H30O5 B1263432 1-Methoxyerythrabyssin Ii

1-Methoxyerythrabyssin Ii

Cat. No. B1263432
M. Wt: 422.5 g/mol
InChI Key: SHSISVOIQZYVQR-AFMDSPMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxyerythrabyssin Ii is a natural product found in Erythrina subumbrans and Lespedeza bicolor with data available.

Scientific Research Applications

Antiproliferative Effects on Blood Cancer Cells

1-Methoxyerythrabyssin II, isolated from the roots of Lespedeza bicolor, has demonstrated antiproliferative effects on blood cancer cells. This compound, along with other isolated compounds, showed potential for inducing apoptosis in Jurkat cells, suggesting possible applications in the treatment of human leukemia cells via intracellular signaling (Thuy, Lee, Yoo, & Cho, 2019).

properties

Product Name

1-Methoxyerythrabyssin Ii

Molecular Formula

C26H30O5

Molecular Weight

422.5 g/mol

IUPAC Name

(6aR,11aR)-1-methoxy-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

InChI

InChI=1S/C26H30O5/c1-14(2)6-8-17-20(27)11-10-16-19-13-30-22-12-21(28)18(9-7-15(3)4)25(29-5)23(22)26(19)31-24(16)17/h6-7,10-12,19,26-28H,8-9,13H2,1-5H3/t19-,26+/m0/s1

InChI Key

SHSISVOIQZYVQR-AFMDSPMNSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C(=C(C(=C4)O)CC=C(C)C)OC)O)C

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C(=C(C(=C4)O)CC=C(C)C)OC)O)C

synonyms

1-methoxyerythrabyssin II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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